molecular formula C25H18N2OS B282114 3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one

3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one

Cat. No. B282114
M. Wt: 394.5 g/mol
InChI Key: SNXXKMXMDUDTCB-QBGQUKIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one is a chemical compound that has recently gained attention due to its potential use in scientific research. This compound is a member of the benzimidazole family and has been found to have a unique mechanism of action that makes it useful for a variety of applications.

Mechanism of Action

The mechanism of action of 3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in cell division and growth.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one in lab experiments include its unique mechanism of action and its potential use in cancer research. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for research on 3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one. One area of interest is in the development of more efficient and cost-effective synthesis methods. Another area of research is in the development of new applications for this compound, such as in the treatment of other diseases or in the development of new drugs. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in scientific research.

Synthesis Methods

The synthesis of 3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one involves several steps. The first step involves the reaction of 2-aminobenzimidazole with 3-bromothiophene to form 2-phenyl-1H-benzimidazole-5-carboxylic acid. This is then reacted with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde to form the intermediate compound. Finally, this intermediate is reacted with methyl iodide and potassium carbonate to form the final product.

Scientific Research Applications

3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one has been found to have potential applications in scientific research. One area where it has been studied is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.

properties

Molecular Formula

C25H18N2OS

Molecular Weight

394.5 g/mol

IUPAC Name

(10R)-13-methyl-10,12-diphenyl-11-thia-1,8-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,12-pentaen-15-one

InChI

InChI=1S/C25H18N2OS/c1-16-21-23(28)27-20-15-9-8-14-19(20)26-24(27)25(21,18-12-6-3-7-13-18)29-22(16)17-10-4-2-5-11-17/h2-15,21H,1H3/t21?,25-/m0/s1

InChI Key

SNXXKMXMDUDTCB-QBGQUKIHSA-N

Isomeric SMILES

CC1=C(S[C@]2(C1C(=O)N3C2=NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6

SMILES

CC1=C(SC2(C1C(=O)N3C2=NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC1=C(SC2(C1C(=O)N3C2=NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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